molecular formula C16H16FNO3S B5626907 ethyl 5-ethyl-2-[(4-fluorobenzoyl)amino]-3-thiophenecarboxylate

ethyl 5-ethyl-2-[(4-fluorobenzoyl)amino]-3-thiophenecarboxylate

Cat. No. B5626907
M. Wt: 321.4 g/mol
InChI Key: SXJGPQRJMKHHAM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related thiophene derivatives often involves multi-step chemical reactions, utilizing specific reagents and conditions to introduce or modify functional groups within the molecule. For instance, the preparation of azo-Schiff base derivatives related to ethyl 5-ethyl-2-[(4-fluorobenzoyl)amino]-3-thiophenecarboxylate involves reactions under reflux conditions with methanol, showcasing the complexity and preciseness required in organic synthesis processes (Menati et al., 2020).

Molecular Structure Analysis

The molecular structure of thiophene derivatives, including ethyl 5-ethyl-2-[(4-fluorobenzoyl)amino]-3-thiophenecarboxylate, is often elucidated using techniques such as X-ray diffraction. These studies reveal the planar geometry, intermolecular hydrogen bonding, and crystalline organization, which are critical for understanding the compound's reactivity and potential applications (Menati et al., 2020).

Chemical Reactions and Properties

The chemical reactivity of thiophene derivatives is influenced by the presence of functional groups, such as amino and carboxylate groups. These functionalities can participate in various chemical reactions, including condensation, cycloaddition, and nucleophilic substitution, leading to the formation of complex heterocyclic structures with potential biological activity (Mohamed, 2021).

Physical Properties Analysis

The physical properties of ethyl 5-ethyl-2-[(4-fluorobenzoyl)amino]-3-thiophenecarboxylate derivatives, such as solubility, melting point, and crystalline structure, are directly related to their molecular structure. X-ray diffraction studies provide insights into the crystalline form, which can affect the compound's solubility and stability, essential factors for its potential application in various fields (Menati et al., 2020).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents and conditions, define the versatility of ethyl 5-ethyl-2-[(4-fluorobenzoyl)amino]-3-thiophenecarboxylate in synthetic chemistry. These properties are pivotal in the compound's ability to form more complex molecules and its potential utility in creating new materials or bioactive compounds (Mohamed, 2021).

properties

IUPAC Name

ethyl 5-ethyl-2-[(4-fluorobenzoyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO3S/c1-3-12-9-13(16(20)21-4-2)15(22-12)18-14(19)10-5-7-11(17)8-6-10/h5-9H,3-4H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXJGPQRJMKHHAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)C2=CC=C(C=C2)F)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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